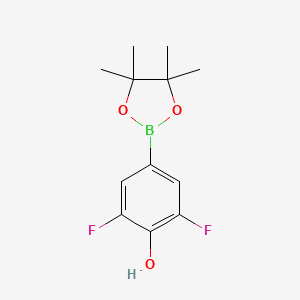
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol, also known as 2,6-DF-TMD, is a synthetically produced organic compound. It is a precursor to many other organic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
-
Borylation of Alkylbenzenes
- Application : A compound similar to the one you mentioned, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is used for the borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process is carried out in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The result of this reaction is the formation of pinacol benzyl boronate, although the yield and other specific results are not provided .
-
Hydroboration of Alkynes and Alkenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is carried out in the presence of transition metal catalysts .
- Results : The specific outcomes of this reaction are not provided, but it typically results in the formation of boronate esters .
-
Synthesis of Indolo-fused Heterocyclic Inhibitors
- Application : A compound similar to the one you mentioned, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of indolo-fused heterocyclic inhibitors .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Studies of Pi-interactions and Electronic Structure
- Application : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives
- Application : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
- Synthesis of Indolo-fused Heterocyclic Inhibitors
- Application : A compound similar to the one you mentioned, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is used in the synthesis of indolo-fused heterocyclic inhibitors .
- Method : The specific method of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQYJNVSVKKLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
CAS RN |
1029439-83-5 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



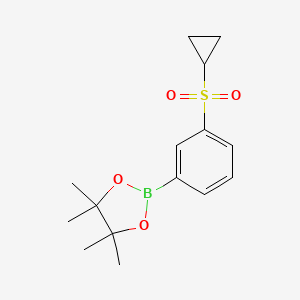
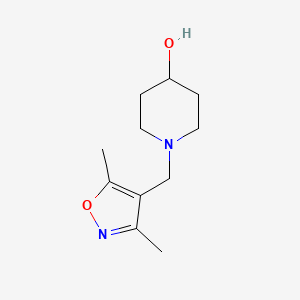
![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)
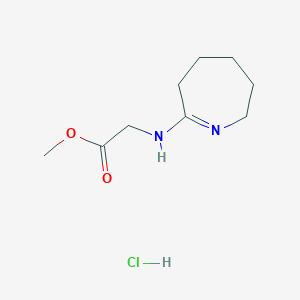
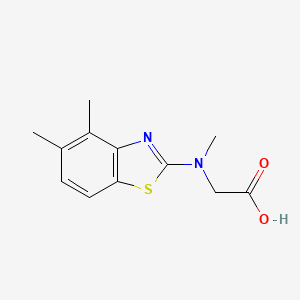
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
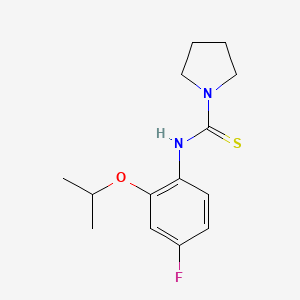

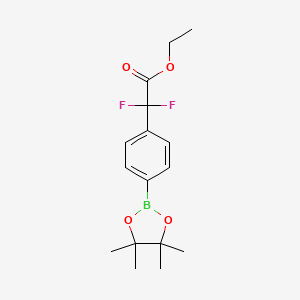
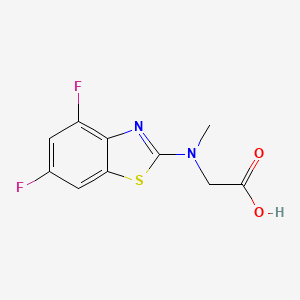
![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)
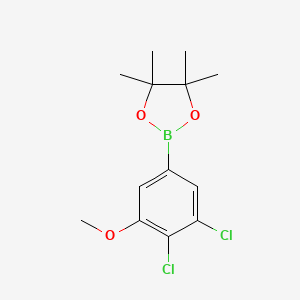
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)